molecular formula C16H20O3 B12602435 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione CAS No. 651027-15-5

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione

Cat. No.: B12602435
CAS No.: 651027-15-5
M. Wt: 260.33 g/mol
InChI Key: RURFSGRMZYTUPS-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is an organic compound with a complex structure that includes both hydroxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a phenylethyl derivative with a heptane-2,6-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The industrial process also emphasizes the importance of purification steps, such as distillation and crystallization, to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenylethyl derivatives .

Scientific Research Applications

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups play a crucial role in binding to enzymes and receptors, thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

651027-15-5

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3-(1-hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione

InChI

InChI=1S/C16H20O3/c1-11(12(2)17)9-15(13(3)18)16(19)10-14-7-5-4-6-8-14/h4-8,15-16,19H,1,9-10H2,2-3H3

InChI Key

RURFSGRMZYTUPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=C)C(=O)C)C(CC1=CC=CC=C1)O

Origin of Product

United States

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